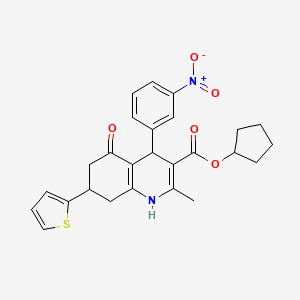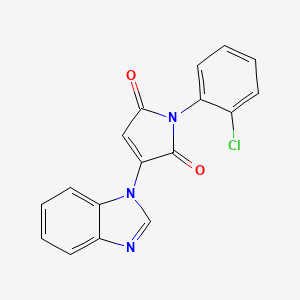![molecular formula C31H30FN5S B11088187 1-{[(4-fluorophenyl)amino]methyl}-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11088187.png)
1-{[(4-fluorophenyl)amino]methyl}-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of azulene derivatives, which are characterized by their unique bicyclic structure containing a seven-membered ring fused to a five-membered ring.
- The compound’s chemical formula is C30H26N4FS, and its molecular weight is approximately 474.56 g/mol.
- It features a triazacyclopenta[cd]azulene core with additional substituents: a 4-fluorophenyl group, an amino-methyl group, and two 4-methylphenyl groups.
- While I couldn’t find specific literature on this exact compound, azulenes and their derivatives have been studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Preparation Methods
- Unfortunately, I don’t have direct information on the synthetic routes or industrial production methods for this specific compound. azulene derivatives are often synthesized through multistep reactions involving cyclization, substitution, and functional group transformations.
- Researchers might explore various strategies, such as cyclization of suitable precursors or modification of existing azulene derivatives.
Chemical Reactions Analysis
- Given its complex structure, this compound could undergo various reactions:
Oxidation: Oxidative processes could lead to the formation of new functional groups.
Reduction: Reduction reactions might reduce specific substituents or alter the azulene core.
Substitution: Substituents (e.g., fluorophenyl, methyl) could be replaced by other groups.
- Common reagents and conditions would depend on the specific reaction type, but typical reagents include strong acids, bases, and transition metal catalysts.
- Major products would vary based on the reaction conditions and starting materials.
Scientific Research Applications
- Azulene derivatives have been explored in various fields:
Chemistry: As building blocks for novel materials and ligands.
Biology: Investigating their potential as anti-inflammatory agents or enzyme inhibitors.
Medicine: Exploring their cytotoxicity and potential anticancer properties.
Industry: Developing azulene-based dyes, sensors, and materials.
- Researchers would need to assess this specific compound’s properties to determine its suitability for these applications.
Mechanism of Action
- Without specific data on this compound, I can’t provide a precise mechanism. azulenes often interact with biological targets via π-π stacking, hydrogen bonding, or hydrophobic interactions.
- Molecular targets could include enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
- Unfortunately, I don’t have a list of similar compounds for direct comparison. researchers would likely compare this compound’s structure, properties, and biological activities with other azulene derivatives.
Remember that while I’ve provided general insights, further research would be necessary to explore this compound’s specific characteristics and applications.
Properties
Molecular Formula |
C31H30FN5S |
|---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
2-[(4-fluoroanilino)methyl]-N,6-bis(4-methylphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H30FN5S/c1-20-6-10-22(11-7-20)28-26-5-3-4-18-36-27(19-33-24-16-12-23(32)13-17-24)35-37(31(26)36)29(28)30(38)34-25-14-8-21(2)9-15-25/h6-17,33H,3-5,18-19H2,1-2H3,(H,34,38) |
InChI Key |
LKQLPVNUFOWRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C4=C2CCCCN4C(=N3)CNC5=CC=C(C=C5)F)C(=S)NC6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[(4-bromophenyl)carbamoyl]-2-{[(4-fluorophenyl)carbonyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B11088108.png)
![(3E)-3-[2-(naphthalen-1-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11088118.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B11088120.png)
![N1-((Z)-2-(3-Pyridyl)-1-{[4-(2-pyridyl)piperazino]carbonyl}-1-ethenyl)benzamide](/img/structure/B11088125.png)
![4-[(furan-2-ylmethyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B11088128.png)

![N-(2,6-dichlorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B11088144.png)

![4-(4-chlorophenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11088154.png)
![Ethyl 1-{3-[(3-bromo-4-methylphenyl)amino]-3-oxopropyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11088162.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone](/img/structure/B11088166.png)

![N-cyclopentyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11088201.png)
![3-[1-(4-Chlorophenyl)-5-phenylpyrrol-2-yl]propanoic acid](/img/structure/B11088212.png)
